Product packaging for 2-(2-Chloroimidazol-1-yl)acetic acid(Cat. No.:CAS No. 1556171-79-9)

2-(2-Chloroimidazol-1-yl)acetic acid

Cat. No.: B2410123
CAS No.: 1556171-79-9
M. Wt: 160.56
InChI Key: PEMINOHEOWVMSN-UHFFFAOYSA-N
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Description

2-(2-Chloroimidazol-1-yl)acetic Acid is a synthetic, chlorinated imidazole derivative that serves as a valuable building block in organic and medicinal chemistry research. This compound features both a reactive chloroimidazole core and an acetic acid functional group, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in its potential as a precursor for the synthesis of pharmacologically active compounds, including bisphosphonate drugs like Zoledronic Acid, which is used in the treatment of bone diseases . The presence of the chlorine atom on the imidazole ring is of particular interest, as chlorinated heterocycles are a common and important feature in many FDA-approved pharmaceuticals, often influencing a drug's potency, metabolic stability, and binding affinity . Researchers can utilize this compound to develop new chemical entities through further functionalization at the imidazole ring or the carboxylic acid group. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O2 B2410123 2-(2-Chloroimidazol-1-yl)acetic acid CAS No. 1556171-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-5-7-1-2-8(5)3-4(9)10/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMINOHEOWVMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Chloroimidazol 1 Yl Acetic Acid and Its Precursors

N-Alkylation Strategies for Imidazole (B134444) Ring Functionalization

N-alkylation is a fundamental and widely utilized method for the derivatization of imidazole and its analogues. This reaction involves the formation of a carbon-nitrogen bond at one of the ring's nitrogen atoms. For the synthesis of 2-(2-chloroimidazol-1-yl)acetic acid precursors, the key step is the reaction of 2-chloroimidazole with a haloacetic acid ester. In this nucleophilic substitution reaction, the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the haloester, displacing the halide and forming the desired N-substituted imidazole ester. This ester can then be hydrolyzed to yield the final carboxylic acid.

The use of haloesters, particularly α-haloacetates like chloroacetates or bromoacetates, is a direct and effective approach for introducing the acetic acid moiety onto the imidazole ring. The general structure of these reagents is X-CH₂COOR, where X is a halogen (Cl, Br) and R is an alkyl or aryl group that serves as a temporary protecting group for the carboxylic acid. The choice of the R group can influence reaction conditions and the subsequent deprotection strategy.

Tert-butyl haloacetates, such as tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate, are highly effective reagents for the N-alkylation of imidazoles. The resulting tert-butyl ester of the imidazole-1-yl-acetic acid is a key intermediate. This strategy is advantageous because the tert-butyl group can be selectively removed under non-aqueous acidic conditions, which can be milder than the aqueous hydrolysis required for other esters.

A well-documented procedure involves the reaction of imidazole with tert-butyl chloroacetate in the presence of a suitable base. beilstein-journals.orgnih.govajgreenchem.com In a typical synthesis, imidazole is treated with tert-butyl chloroacetate in refluxing ethyl acetate (B1210297) with powdered potassium carbonate as the base, leading to the formation of imidazol-1-yl-acetic acid tert-butyl ester in good yield. beilstein-journals.org This method is a practical two-step process for producing the hydrochloride salt of the corresponding acetic acid after a non-aqueous ester cleavage step. nih.gov

Table 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
Reactant 1Reactant 2BaseSolventConditionsYieldReference
ImidazoleTert-butyl chloroacetateK₂CO₃Ethyl AcetateReflux, 10 hours75% beilstein-journals.org

Benzyl (B1604629) haloacetates, like benzyl chloroacetate, are also employed for the N-alkylation of the imidazole ring. The benzyl group serves as a protecting group for the carboxylic acid functionality. This group can be removed via catalytic hydrogenolysis (e.g., using Pd/C) or by acidic hydrolysis to yield the free acid. sciforum.net

The synthesis of benzyl 2-(1H-imidazol-1-yl)acetate can be achieved by reacting imidazole with benzyl 2-chloroacetate in dimethylformamide (DMF) with potassium carbonate as the base. sciforum.net This reaction proceeds efficiently at room temperature. sciforum.net The resulting benzyl ester is then converted to imidazol-1-yl-acetic acid through hydrolysis with hydrochloric acid. sciforum.net

Table 2: Synthesis of Benzyl 2-(1H-imidazol-1-yl)acetate
Reactant 1Reactant 2BaseSolventConditionsYieldReference
ImidazoleBenzyl 2-chloroacetateK₂CO₃DMFRoom Temperature, 24 hours88% sciforum.net

Ethyl haloacetates, such as ethyl chloroacetate or ethyl bromoacetate, represent another class of common alkylating agents for this transformation. The resulting ethyl esters are stable and can be readily purified. The ethyl group is typically removed by aqueous acid or base-catalyzed hydrolysis to afford the final carboxylic acid product. The N-alkylation of quinazolinone derivatives with ethyl chloroacetate has been shown to proceed effectively, leading to the formation of the N-substituted product. juniperpublishers.com This general methodology is applicable to a wide range of nitrogen-containing heterocycles, including substituted imidazoles.

The N-alkylation of imidazole requires a base to facilitate the reaction. The imidazole ring has a pKa of approximately 7 for the N-H proton, meaning it is not sufficiently nucleophilic to react efficiently with haloesters on its own. The base deprotonates the N-H proton, generating the imidazolate anion, which is a much stronger nucleophile. The choice of base is critical to ensure high yields and minimize side reactions.

Potassium carbonate (K₂CO₃) is a widely used base for the N-alkylation of imidazoles and other N-heterocycles due to its moderate basicity, low cost, and ease of handling. ajgreenchem.comresearchgate.net It is effective enough to deprotonate the imidazole ring but is generally not so strong as to cause unwanted side reactions or decomposition of the starting materials or products.

K₂CO₃ is utilized as a solid powder, often in polar apathetic solvents like dimethylformamide (DMF) or acetonitrile, or in esters like ethyl acetate. beilstein-journals.orgsciforum.netresearchgate.net Its heterogeneous nature simplifies the workup process, as the excess base and resulting salts can be removed by simple filtration after the reaction is complete. Research has shown that K₂CO₃ is a suitable base for the reaction of imidazole with tert-butyl chloroacetate and benzyl chloroacetate, providing high yields of the desired N-alkylated products. beilstein-journals.orgajgreenchem.com The effectiveness of potassium carbonate has been demonstrated in various N-alkylation reactions, not only for imidazoles but also for indoles, pyrroles, and other heterocyclic systems. researchgate.net

Influence of Basic Catalysts on N-Alkylation Efficiency

N,N-Diisopropylethylamine (DIPEA) as a Base

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered organic base frequently employed as a proton scavenger in various organic reactions. wikipedia.org Its utility stems from its character as a strong base but a poor nucleophile, a combination of properties that makes it a valuable reagent. chemicalbook.com The significant steric bulk created by the two isopropyl groups and one ethyl group surrounding the nitrogen atom prevents it from attacking electrophilic centers, thereby minimizing unwanted side reactions. wikipedia.org

In the context of synthesizing precursors for imidazole-1-yl-acetic acids, DIPEA can be used to facilitate reactions involving acid-sensitive reagents. For instance, in a synthetic route for a related compound, imidazol-1-yl-acetic acid, DIPEA was used to deprotonate benzyl alcohol, allowing its condensation with chloroacetyl chloride to form the intermediate benzyl 2-chloroacetate. sciforum.net This intermediate can then react with an imidazole derivative.

The primary role of DIPEA in such N-alkylation reactions is to neutralize the acid (typically HCl) generated during the reaction without competing with the primary nucleophile (the imidazole). chemicalbook.com This is particularly crucial in preventing the Menshutkin reaction, where a tertiary amine is further alkylated to form a quaternary ammonium salt. chemicalbook.com The use of DIPEA ensures that the reaction proceeds selectively towards the desired N-alkylated product.

Table 1: Properties of N,N-Diisopropylethylamine (DIPEA)

Property Value
Molar Mass 129.247 g·mol⁻¹
Appearance Colorless liquid
Density 0.742 g/mL
Boiling Point 126.6 °C

| Key Feature | Non-nucleophilic base |

Autocatalysis by Imidazole as a Base

The N-alkylation of imidazole and its derivatives can proceed even in the absence of a strong external base through a mechanism that can be described as autocatalytic. In this process, one molecule of imidazole acts as a base to deprotonate a second molecule of imidazole. This deprotonation generates the highly nucleophilic imidazolate anion.

The general mechanism for the N-alkylation of imidazole involves the abstraction of the acidic proton from the N-1 position, creating the imidazolate anion. researchgate.net This anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (such as ethyl chloroacetate) in a classic SN2 reaction. otago.ac.nz When no other base is present, an unreacted imidazole molecule can facilitate this initial deprotonation step. The reaction can be represented as follows:

Deprotonation (Base Catalysis by Imidazole): ImH + ImH ⇌ Im⁻ + ImH₂⁺ (Where ImH is imidazole and Im⁻ is the imidazolate anion)

Nucleophilic Attack (N-alkylation): Im⁻ + R-X → Im-R + X⁻ (Where R-X is the alkylating agent, e.g., ethyl chloroacetate)

The resulting protonated imidazole (imidazolium cation, ImH₂⁺) and the halide anion (X⁻) form an imidazolium (B1220033) salt. While not strictly "autocatalysis" in the sense of a product speeding up the reaction, the reactant itself serves as the necessary base to generate the reactive nucleophile, a phenomenon of significant mechanistic importance in these syntheses. otago.ac.nzbeilstein-journals.org

**2.1.3. Solvent-Dependent and Solvent-Free Reaction Systems

The choice of solvent is a critical parameter in the synthesis of this compound precursors, influencing reaction rates, yields, and environmental footprint. Modern synthetic chemistry emphasizes the use of greener and more sustainable reaction media.

The development of "green" chemistry has spurred research into replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives for heterocyclic synthesis. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. The N-alkylation of imidazole derivatives has been successfully carried out in aqueous systems, often with the aid of surfactants or phase-transfer catalysts to overcome the poor solubility of organic reactants. ajgreenchem.com

Other promising green solvents for the synthesis of heterocyclic compounds include:

Polyethylene glycols (PEGs): These are non-toxic, biodegradable polymers that can serve as effective reaction media. In some cases, PEG can also act as a catalyst.

Bio-derived solvents: Solvents such as glycerol and ethyl lactate, which are derived from renewable resources, offer a sustainable alternative to petrochemical-based solvents.

The selection of a suitable green solvent system depends on the specific reactants and conditions, but their use represents a significant step towards more sustainable pharmaceutical manufacturing.

An even more environmentally friendly approach is the elimination of solvents altogether. Solvent-free, or "neat," reaction conditions offer numerous advantages, including reduced waste, lower costs, and often faster reaction times.

The N-alkylation of imidazole with haloacetates has been effectively demonstrated under solvent-free conditions. ajgreenchem.comajgreenchem.com In one such method, imidazole is reacted directly with tert-butyl chloroacetate in the presence of a suitable base without any solvent medium. ajgreenchem.com Another approach involves using a solid-supported base, such as potassium hydroxide (B78521) impregnated on alumina (KOH/Al₂O₃), which acts as a catalyst in the absence of a solvent. ciac.jl.cn These reactions can sometimes be accelerated by microwave irradiation, further enhancing their efficiency.

Table 2: Comparison of Reaction Conditions for N-Alkylation of Imidazole

Method Solvent Base Key Advantage
Traditional Dichloromethane (B109758), DMF K₂CO₃, NaH Well-established
Solvent-Free None K₂CO₃ Environmentally friendly, high yield

| Solid Support | None | KOH/Al₂O₃ | Reusable catalyst, mild conditions |

Solvent-Dependent and Solvent-Free Reaction Systems

Carboxylic Acid Formation via Ester Hydrolysis and Cleavage Reactions

The final step in the synthesis of this compound is the conversion of its ester precursor, such as ethyl 2-(2-chloroimidazol-1-yl)acetate. This is most commonly achieved through hydrolysis.

Aqueous Hydrolysis Procedures

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: The ester is heated under reflux with an excess of water containing a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. chemguide.co.uk The reaction is reversible, meaning it does not go to completion and an equilibrium is established between reactants and products. libretexts.org To drive the reaction towards the products, a large excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): A more common and often preferred method for ester hydrolysis is saponification, which involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.orgchemguide.co.uk This reaction has two significant advantages over acid-catalyzed hydrolysis:

Irreversibility: The reaction is not reversible and proceeds to completion, ensuring a higher yield of the product. chemguide.co.uk

Easier Separation: The initial product is the sodium or potassium salt of the carboxylic acid, which is typically water-soluble. The alcohol co-product can be easily removed by distillation. The desired carboxylic acid can then be isolated by acidifying the remaining aqueous solution with a strong acid, which precipitates the free acid. chemguide.co.uk

For the synthesis of this compound from its ethyl ester, heating with aqueous NaOH followed by acidification would be a standard and effective procedure. ajgreenchem.com

Non-Aqueous Ester Cleavage Techniques (e.g., TiCl4-Mediated)

The final step in the synthesis of many imidazole acetic acids, including the chlorinated analogue, often involves the hydrolysis of an ester precursor. While aqueous hydrolysis is common, non-aqueous methods are advantageous as they can prevent the decomposition of sensitive substrates and simplify the isolation of highly water-soluble products. One such powerful non-aqueous method employs titanium tetrachloride (TiCl₄) for the cleavage of tert-butyl esters. nih.govbeilstein-journals.org

This technique has been successfully applied in the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for various pharmaceutical compounds. nih.govbeilstein-journals.org The process involves the reaction of the tert-butyl ester of imidazol-1-yl-acetic acid with TiCl₄ in a non-polar solvent like dichloromethane at low temperatures (typically -15 to 0 °C). nih.govbeilstein-journals.org The reaction mechanism is proposed to involve the formation of a primary adduct between the carboxylic acid and TiCl₄, which is then nucleophilically attacked by the alcohol generated in situ, leading to the formation of the desired acid. mdpi.com This method is notable for its mild and neutral reaction conditions, high yields, and the elimination of the need for a basic medium. nih.gov

The use of TiCl₄ offers a practical and efficient route for the deprotection of tert-butyl esters, which are often employed to protect the carboxylic acid functionality during the synthesis of the imidazole ring. nih.govbeilstein-journals.org The reaction conditions for a typical TiCl₄-mediated deprotection are summarized in the table below.

ParameterCondition
SubstrateImidazol-1-yl-acetic acid tert-butyl ester
ReagentTitanium tetrachloride (TiCl₄)
SolventDichloromethane
Temperature-15 to 0 °C
Work-upQuenching with isopropyl alcohol

This non-aqueous cleavage technique is particularly valuable as it avoids the often problematic evaporation of large volumes of water required after aqueous hydrolysis, making it a more environmentally friendly and scalable process. nih.govbeilstein-journals.org

Debenzylation Strategies (Catalytic Hydrogenolysis, Acidic Hydrolysis)

Benzyl groups are frequently used as protecting groups for either the nitrogen atom of the imidazole ring or the carboxylic acid moiety (as a benzyl ester) during the synthesis of imidazole derivatives. The removal of these benzyl groups, or debenzylation, is a critical step and can be achieved through several methods, most notably catalytic hydrogenolysis and acidic hydrolysis.

Catalytic Hydrogenolysis: This is a widely used and generally mild method for debenzylation. acs.orgnih.gov It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. acs.orgnih.gov The reaction is usually carried out in a protic solvent such as ethanol or methanol. The efficiency of the hydrogenolysis can be influenced by factors such as catalyst type, solvent, temperature, and hydrogen pressure. nacatsoc.org For instance, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the deprotection of N-benzyl groups. acs.orgnih.gov This method is advantageous due to the ease of catalyst removal by filtration and its compatibility with many other functional groups. However, in the case of chlorinated compounds like this compound, care must be taken to avoid dechlorination, which can be a significant side reaction. nacatsoc.org

Acidic Hydrolysis: This method is an alternative to catalytic hydrogenolysis, particularly when the substrate contains functional groups that are sensitive to reduction. The N-benzyl group can be cleaved under acidic conditions, often requiring strong acids and elevated temperatures. For example, the debenzylation of N-Boc, N-benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives has been successfully achieved using 20% Pd(OH)₂ on carbon in the presence of acetic acid under a hydrogen atmosphere. nih.gov While effective, acidic hydrolysis can be harsh and may not be suitable for all substrates, especially those containing acid-labile functional groups.

A comparison of these two debenzylation strategies is presented below:

StrategyReagents/ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis Pd/C, H₂ atmosphere, solvent (e.g., EtOH)Mild conditions, easy catalyst removal, high yields. acs.orgnih.govPotential for side reactions like dechlorination. nacatsoc.org
Acidic Hydrolysis Strong acid (e.g., HCl), heat or Pd(OH)₂/C, H₂, acetic acid nih.govAvoids reductive side reactions.Harsh conditions, potential for acid-labile group cleavage.

One-Pot and Multicomponent Synthesis Approaches for Related Imidazole Acetic Acids

The synthesis of imidazole derivatives, including imidazole acetic acids, has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). acs.orgresearchgate.net These approaches are highly efficient as they allow for the construction of complex molecules in a single step from simple starting materials, thereby reducing the number of purification steps, saving time, and minimizing waste. asianpubs.org

A common strategy for the synthesis of polysubstituted imidazoles is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. derpharmachemica.comnih.gov This reaction has been adapted for the synthesis of various imidazole derivatives under different conditions, including microwave irradiation and the use of various catalysts. ijprajournal.com

For the synthesis of imidazole acetic acids, a multicomponent approach could involve the reaction of an α-amino acid or its ester, a 1,2-dicarbonyl compound, and an aldehyde. Metal-free, acid-promoted MCRs have been developed for the synthesis of substituted imidazoles in good to excellent yields. acs.org For example, the reaction of an internal alkyne, an aldehyde, and an aniline in the presence of pivalic acid and DMSO can afford highly substituted imidazole cores. acs.org

The advantages of one-pot and multicomponent synthesis for imidazole acetic acids include:

High atom economy: Most of the atoms of the starting materials are incorporated into the final product.

Operational simplicity: Multiple reaction steps are combined into a single operation. asianpubs.org

Access to diverse structures: A wide range of substituents can be introduced by varying the starting materials. acs.org

Regioselective Synthesis of Chlorinated Imidazole Cores and Derivatives (e.g., 2-Chloro-4,5-dimethyl-1-phenyl-1H-imidazole)

The regioselective introduction of a chlorine atom onto the imidazole ring is a crucial step in the synthesis of this compound and its derivatives. The position of the chlorine atom significantly influences the chemical and biological properties of the final compound. The synthesis of specifically substituted chlorinated imidazoles, such as 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole, requires precise control over the reaction conditions.

The synthesis of chlorinated imidazoles can be approached in several ways. One method involves the direct chlorination of a pre-formed imidazole ring. However, this can lead to a mixture of products and lack of regioselectivity. A more controlled approach is to construct the imidazole ring with the chlorine atom already in place or to introduce it at a specific position through a directed synthesis.

For instance, a method for the synthesis of 2-chloro-1-AUX/PG-1H-imidazole has been reported where the 1 and 2 positions of the imidazole ring are protected with a tetrahydro-2H-pyran-2-yl group and a chloro group, respectively. researchgate.net This allows for subsequent functionalization at other positions of the imidazole ring.

The synthesis of 2-cyano-4-chloro-5-(4-methylphenyl)imidazole has been described in a patent, which involves a multi-step process starting from p-methylacetophenone. patsnap.com This process includes halogenation, cyclization, oximation, dehydration, and finally chlorination to yield the target molecule. google.com

The key to regioselective synthesis lies in the careful choice of starting materials and reaction sequence. For example, the synthesis of 1,2-disubstituted benzimidazoles has been reviewed, highlighting various methods to control the regioselectivity of substitution. nih.gov These principles can be applied to the synthesis of other substituted imidazoles.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its precursors, several factors need to be considered.

Key Optimization Parameters:

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. For instance, solvent-free reaction conditions are being explored as a green chemistry approach for the synthesis of imidazole derivatives. asianpubs.orgajgreenchem.com

Catalyst Efficiency: The selection of an appropriate catalyst is crucial for maximizing yield and minimizing reaction time. The recyclability of the catalyst is also an important consideration for large-scale synthesis. semanticscholar.org

Reaction Temperature and Time: Optimizing these parameters can lead to improved yields and reduced formation of byproducts.

Work-up and Purification: Simple and efficient work-up procedures are essential for scalability. Crystallization is often preferred over chromatography for purification on a larger scale.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently screen and optimize process parameters. For example, in the synthesis of a phenyl imidazole propionate derivative, a central composite design was used to improve the yield of the imidazole ring formation from 35% to 87%.

The following table summarizes some of the key considerations for process optimization and scalability:

ConsiderationImportance in ScalabilityExample from Imidazole Synthesis
Reagent Cost and Availability Directly impacts the economic viability of the process.Using readily available starting materials for multicomponent reactions. researchgate.net
Reaction Safety Exothermic reactions and hazardous reagents require careful management.Controlling the temperature during the addition of TiCl₄ for ester cleavage. nih.govbeilstein-journals.org
Waste Generation Minimizing waste is crucial for environmental and economic reasons.Employing one-pot syntheses to reduce the number of steps and solvent usage. asianpubs.org
Product Isolation The method of isolation must be efficient and scalable.Utilizing non-aqueous work-ups to avoid difficult extractions from water. nih.govbeilstein-journals.org

By carefully considering these factors, a laboratory synthesis can be developed into a robust and scalable process suitable for larger-scale production.

Derivatization and Analog Development Based on 2 2 Chloroimidazol 1 Yl Acetic Acid

Synthesis of Variously Substituted Imidazole-1-yl-acetic Esters (e.g., Methyl, Tert-Butyl, Benzyl)

The carboxylic acid group of 2-(2-chloroimidazol-1-yl)acetic acid is a prime site for derivatization, with esterification being a common initial step to modify the compound's polarity and reactivity. The synthesis of methyl, tert-butyl, and benzyl (B1604629) esters has been reported through various methods.

Methyl Esters: The synthesis of methyl imidazole-1-yl-acetate has been achieved by reacting imidazole (B134444) with methyl chloroacetate (B1199739) in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) in a solvent mixture like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and toluene. ajgreenchem.comnih.gov Subsequent hydrolysis of the ester yields the corresponding carboxylic acid. nih.gov

Tert-Butyl Esters: The tert-butyl ester of imidazole-1-yl-acetic acid is a key intermediate in several synthetic routes. nih.govnih.gov It can be prepared by the N-alkylation of imidazole with tert-butyl chloroacetate. nih.gov One method involves reacting imidazole with tert-butyl chloroacetate in refluxing ethyl acetate (B1210297) with K2CO3 as a base, affording the desired ester in good yield. nih.govbeilstein-journals.org Another approach utilizes sodium hydroxide (B78521) in DMF, followed by refluxing with tert-butyl chloroacetate. nih.gov A solvent-free method has also been developed, reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate. ajgreenchem.comajgreenchem.com The cleavage of the tert-butyl group to yield the carboxylic acid can be achieved using titanium tetrachloride (TiCl4) in a non-aqueous medium. nih.govnih.govresearchgate.net

Benzyl Esters: Benzyl esters of imidazole-1-yl-acetic acid are synthesized by reacting imidazole with benzyl chloroacetate. beilstein-journals.org This reaction is often carried out in DMF with K2CO3 at room temperature. sciforum.net Benzyl chloroacetate itself can be generated in situ from benzyl alcohol and chloroacetyl chloride. beilstein-journals.orgsciforum.net The benzyl group can later be removed by acidic hydrolysis, for instance, with hydrochloric acid, to yield the carboxylic acid. beilstein-journals.orgsciforum.net An alternative one-pot synthesis involves the direct reaction of imidazole, benzyl alcohol, and chloroacetyl chloride. google.com

Ester TypeReagentsReaction ConditionsKey FeaturesReference
MethylImidazole, Methyl chloroacetate, K2CO3, KISolvent (DCM or DMF/Toluene)Common esterification method. ajgreenchem.comnih.gov
Tert-ButylImidazole, Tert-butyl chloroacetate, K2CO3Refluxing ethyl acetate or solvent-freeKey intermediate; non-aqueous cleavage with TiCl4. ajgreenchem.comnih.govnih.govbeilstein-journals.orgajgreenchem.com
Tert-ButylImidazole, Tert-butyl chloroacetate, NaOHDMF, refluxAlternative base and solvent system. nih.gov
BenzylImidazole, Benzyl chloroacetate, K2CO3DMF, room temperatureBenzyl group removed by acid hydrolysis. beilstein-journals.orgsciforum.net
BenzylImidazole, Benzyl alcohol, Chloroacetyl chlorideOne-pot synthesisDirect reaction to form the ester. google.com

Exploration of Chloroimidazole Derivatives with Diverse Substituents (e.g., Nitro, Methyl, Phenyl)

Beyond esterification, the imidazole ring itself can be modified with various substituents to explore their impact on the molecule's properties. While direct substitution on the this compound core is less commonly detailed, the synthesis of imidazole derivatives with nitro, methyl, and phenyl groups provides insight into the chemical tractability of the imidazole scaffold.

Methyl and Phenyl Substituents: Research on imidazole-4-acetic acid analogues has shown that substituents at the 5-position, such as methyl and phenyl groups, are well-tolerated and can lead to selective biological activity. researchgate.net In contrast, substitution at the 2-position often results in inactive molecules. researchgate.net

General Imidazole Substitution: The imidazole ring is a versatile scaffold that can be functionalized with a wide range of substituents. These modifications are crucial in medicinal chemistry for fine-tuning the biological activity of the resulting compounds. The incorporation of different groups can influence factors such as binding affinity to biological targets and pharmacokinetic properties. mdpi.com Computational studies on various phenyl-substituted 1H-imidazoles and thiophene-imidazoles have been conducted to evaluate their potential therapeutic applications. nih.gov

Construction of Hybrid Heterocyclic Systems Incorporating the Chloroimidazole Acetic Acid Moiety

A significant area of development involves the conjugation of the chloroimidazole acetic acid moiety with other heterocyclic systems. This strategy aims to create hybrid molecules that may exhibit synergistic or novel biological activities by combining the pharmacophoric features of different scaffolds.

The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing imidazole-1,2,3-triazole conjugates. researchgate.net This reaction provides a convenient way to link imidazole-containing molecules with other chemical entities through a stable triazole linker. dntb.gov.ua The resulting hybrid structures have been investigated for their potential biological activities. researchgate.net

Benzofuran (B130515) Conjugates: Benzofuran derivatives are known for their diverse pharmacological activities. nih.gov Synthetic strategies to create benzofuran-containing molecules often involve palladium-catalyzed reactions or catalyst-free methods. nih.gov The synthesis of benzofuran-2-carboxamide (B1298429) derivatives, for example, can be achieved through C-H arylation and transamidation. mdpi.com The conjugation of the chloroimidazole acetic acid moiety with a benzofuran scaffold could lead to novel hybrid compounds.

Quinazolinone Conjugates: Quinazolinone is another privileged structure in medicinal chemistry, with derivatives showing a broad range of biological effects. rsc.org Hybrid molecules incorporating both quinazolinone and other heterocyclic rings have been synthesized and evaluated. For instance, quinazolinone-1,3,4-oxadiazole conjugates have been prepared through multi-step reactions. nih.gov The synthesis often involves creating an intermediate with a reactive group, such as a chloroacetamide derivative of the quinazolinone, which can then be coupled with the second heterocyclic component. nih.gov

Imidazolium (B1220033) Scaffolds: The imidazole nucleus can be further modified to form imidazolium salts. These ionic liquids have applications as catalysts and in the synthesis of other compounds. researchgate.net

Bis-imidazole derivatives, which contain two imidazole rings, are another class of compounds that have been synthesized and studied. globaljournals.orgjournalofscience.org These molecules can be symmetrical or asymmetrical and are often investigated for their coordination chemistry and biological properties. globaljournals.org The synthesis of bis-imidazoles can be achieved through various methods, including Michael-type reactions and multi-step procedures involving the formation and subsequent conversion of bis-imidazole oxide compounds. globaljournals.org Computational studies have also been employed to investigate the potential of bis-imidazole compounds as therapeutic agents. nih.gov

Hybrid SystemSynthetic StrategyKey FeaturesReference
Imidazole-TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)"Click chemistry" for efficient conjugation. researchgate.netdntb.gov.ua
Benzofuran ConjugatesPalladium-catalyzed reactions, C-H arylation, transamidationCombines two pharmacologically relevant scaffolds. nih.govmdpi.com
Quinazolinone ConjugatesMulti-step synthesis, often via chloroacetamide intermediatesCreates hybrid molecules with potential for enhanced activity. rsc.orgnih.gov
Bis-Imidazole DerivativesMichael-type reactions, multi-step synthesisSymmetrical or asymmetrical structures with diverse applications. nih.govglobaljournals.orgjournalofscience.org

Structure-Activity Relationship (SAR) Studies of Imidazole Acetic Acid Analogs (Computational and Experimental)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, guiding the design of more potent and selective compounds. Both computational and experimental approaches are employed to investigate the SAR of imidazole acetic acid analogs.

Experimental SAR Studies: Experimental studies involve synthesizing a series of analogs and evaluating their biological activity. For example, SAR studies on imidazole acetic acid-based inhibitors have led to the discovery of potent analogs by modifying specific parts of the molecule. nih.gov In one study, modifications to the aminopyridine group of imidazole acetic acid-based inhibitors resulted in a highly potent analog, although with limited selectivity. researchgate.net Another study on imidazole-4-acetic acid analogues revealed that the position of substituents on the imidazole ring is critical for activity, with 5-substituted analogues showing promise while 2-substituted analogues were inactive. researchgate.net

Computational SAR Studies: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict the biological activity of designed compounds and to understand their interactions with biological targets. mdpi.com These in silico approaches can prioritize which analogs to synthesize, saving time and resources. mdpi.com For instance, computational studies have been used to evaluate the potential of imidazole derivatives against various drug targets. nih.govresearchgate.net Molecular docking can reveal key interactions between a ligand and its receptor, providing insights into the structural basis of its activity. nih.gov

The combination of experimental and computational SAR studies provides a powerful platform for the rational design and development of novel imidazole acetic acid analogs with desired properties.

In-depth Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Literature

A comprehensive review of scientific databases and literature has revealed a significant gap in the available chemical characterization data for the compound this compound. Despite targeted searches for its spectroscopic and structural analysis, specific experimental data from advanced methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) are not present in the accessible body of scientific research.

The inquiry, aimed at compiling a detailed article on the advanced characterization of this specific molecule, could not be fulfilled due to the absence of published research detailing its analytical profile. The user's request was structured to focus exclusively on the following methodologies for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including Proton (¹H NMR), Carbon (¹³C NMR), and two-dimensional experiments (HSQC, HMBC, COSY).

Vibrational Spectroscopy , covering Infrared (IR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) techniques.

Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.

While extensive information is available for the related, non-chlorinated parent compound, imidazol-1-yl-acetic acid, this data is not applicable for the user's specific request concerning the chloro-substituted derivative. The substitution of a chlorine atom onto the imidazole ring is expected to significantly alter the electronic environment and vibrational modes of the molecule, making the spectral data of the parent compound an unsuitable proxy.

Consequently, the creation of an accurate and scientifically sound article with detailed research findings and data tables, as per the user's instructions, is not possible at this time. The lack of primary data in published literature prevents a factual and evidence-based discussion of the spectroscopic properties of this compound. Further empirical research and publication would be required to provide the specific characterization details requested.

Advanced Spectroscopic and Structural Characterization Methodologies

Elemental Analysis for Compositional Verification (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides empirical validation of the compound's chemical formula, C₅H₅ClN₂O₂. A comparison between the theoretically calculated and experimentally determined percentages for each element is crucial for confirming the purity and identity of a synthesized compound.

Table 1: Theoretical Elemental Composition of 2-(2-Chloroimidazol-1-yl)acetic acid

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 5 60.05 34.01
Hydrogen H 1.01 5 5.05 2.86
Chlorine Cl 35.45 1 35.45 20.08
Nitrogen N 14.01 2 28.02 15.87
Oxygen O 16.00 2 32.00 18.13

| Total | | | | 176.58 | 100.00 |

Note: This table presents the calculated theoretical values. Experimental data from combustion analysis is required for verification but is not available.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic methods, particularly Thin-Layer Chromatography (TLC), are instrumental in assessing the purity of this compound and for monitoring the progress of its synthesis. TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The retention factor (Rƒ), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic property under specific chromatographic conditions.

For a compound like this compound, a polar molecule, a polar stationary phase such as silica gel would be appropriate. The mobile phase would typically be a mixture of a moderately polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexane), with the polarity adjusted to achieve optimal separation. Visualization of the spots on the TLC plate can be achieved using a UV lamp (if the compound is UV-active) or by staining with a suitable reagent.

Table 2: Hypothetical TLC Parameters for Purity Assessment

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Ethyl acetate (B1210297)/Hexane (e.g., 7:3 v/v)
Visualization UV light (254 nm) or Iodine vapor

| Expected Rƒ | Data not available |

Note: The specific mobile phase composition and resulting Rƒ value would need to be determined experimentally.

X-Ray Crystallography for Solid-State Structural Determination

Table 3: Crystallographic Data Parameters (Illustrative)

Parameter Description
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume (V) Data not available
Z (Molecules per unit cell) Data not available

| Calculated Density (Dx) | Data not available |

Note: This table indicates the type of data obtained from an X-ray crystallographic analysis. No experimental data for this compound has been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule. The imidazole (B134444) ring and the carboxylic acid group in this compound are expected to exhibit characteristic absorptions in the UV region. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution.

Table 4: Expected UV-Vis Absorption Data

Solvent λₘₐₓ (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)

Note: Specific absorption maxima and molar absorptivity values for this compound have not been reported in the available literature.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for characterizing molecular structure, reactivity, and properties, their specific application to this particular molecule is not documented in available research.

Detailed studies employing DFT to optimize the molecular geometry, analyze the electronic structure, and predict spectroscopic parameters (NMR, IR, UV) for this compound have not been published. Consequently, specific data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional structure, are not available. Similarly, theoretical predictions of its NMR chemical shifts, infrared vibrational frequencies, and electronic absorption spectra, which are crucial for its experimental identification and characterization, remain uncalculated.

Furthermore, advanced computational analyses that provide deeper insights into the molecule's chemical behavior are also absent from the literature. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which is essential for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap, a key indicator of molecular reactivity, has not been reported.

Investigations into the conformational landscape and intermolecular interactions of this compound through Molecular Dynamics (MD) simulations are also not found in current scientific publications. Such simulations would be invaluable for understanding its behavior in different environments, particularly in solution, and its potential interactions with other molecules.

Other important theoretical analyses, such as the mapping of the Molecular Electrostatic Potential (MEP) surface to identify reactive sites for electrophilic and nucleophilic attack, have not been performed for this compound. Likewise, Natural Bond Orbital (NBO) analysis, a method used to study charge transfer, hyperconjugative interactions, and the stability of the molecule, has not been applied to this compound according to available data.

Computational and Theoretical Investigations

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial for understanding the chemical reactivity and stability of a molecule. tandfonline.com These quantum chemical parameters help predict how a molecule will behave in a chemical reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. tmu.ac.in

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. tmu.ac.in Other important descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω), which collectively provide a comprehensive picture of a molecule's reactivity. acs.orgacs.org

While specific DFT data for 2-(2-Chloroimidazol-1-yl)acetic acid is not available, the table below presents calculated global reactivity descriptors for a related compound, 2-(Imidazol-1-yl)-4-Methylphenol , which was studied using the DFT/B3LYP method with a 6-311G(d,p) basis set. These values offer a theoretical approximation of the reactivity profile that could be expected from similar imidazole-containing structures.

Table 1: Global Reactivity Descriptors for a Representative Imidazole (B134444) Derivative

Descriptor Symbol Value (eV) Significance
Highest Occupied Molecular Orbital Energy EHOMO -5.73 Electron-donating capacity
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.13 Electron-accepting capacity
Energy Gap ΔE 4.60 Chemical reactivity and stability
Chemical Hardness η 2.30 Resistance to change in electron distribution
Chemical Potential μ -3.43 Electron escaping tendency
Electronegativity χ 3.43 Power to attract electrons
Electrophilicity Index ω 2.55 Propensity to accept electrons

Data derived from a computational study on 2-(Imidazol-1-yl)-4-Methylphenol. tmu.ac.in

Molecular Docking Studies for Investigating Biomolecular Interactions (e.g., Protein Binding Mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. sciensage.info This method is instrumental in drug discovery for understanding binding mechanisms and predicting the binding affinity of a compound to a specific biological target. cal-tek.eu

No specific molecular docking studies have been published for this compound. However, the broader class of imidazole and benzimidazole derivatives has been extensively investigated as inhibitors for various protein targets implicated in diseases like cancer and microbial infections. researchgate.netnih.gov These studies reveal that the imidazole scaffold is a versatile pharmacophore capable of forming key interactions within protein active sites.

For instance, designed imidazole derivatives have been docked against Cdc2-Like Kinase 1 (CLK1), a target for autophagy-related diseases. sciensage.info In these simulations, the imidazole core often participates in hydrogen bonding and hydrophobic interactions with key amino acid residues, such as LEU 244 and ASP 250, in the kinase's binding pocket. sciensage.info Similarly, benzimidazole derivatives have shown inhibitory potential against protein kinases like CDK4/CycD1 and Aurora B, with docking studies revealing binding energies indicative of strong affinity. nih.gov

The table below summarizes findings from molecular docking studies of various imidazole-based compounds with different protein targets, illustrating the potential biomolecular interactions for this class of molecules.

Table 2: Molecular Docking Data for Representative Imidazole-Based Compounds

Compound Class Protein Target Key Interacting Residues Binding Energy (kcal/mol) Potential Application
Designed Imidazole Derivatives Cdc2-Like Kinase 1 (CLK1) LEU 244, ASP 250 -9.642 Anticancer, Autophagy-related diseases
2-Phenylbenzimidazole Cyclin-dependent kinase 4 (CDK4) Not specified -8.2 Anticancer
Substituted Benzimidazoles Plasmodium falciparum Adenylosuccinate Lyase Not specified -8.75 Antimalarial
2-Chloroimidazole Derivatives APO-liver alcohol dehydrogenase Not specified Not specified Enzyme Inhibition

Data compiled from various molecular docking studies on imidazole and benzimidazole derivatives. sciensage.inforesearchgate.netnih.govnih.gov These studies collectively suggest that a molecule like this compound would likely exhibit binding affinity for various protein targets, particularly kinases and metabolic enzymes, through a combination of hydrogen bonding and hydrophobic interactions.

Applications in Advanced Organic and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Chemical Synthesis

The utility of a compound as a versatile building block is determined by its ability to participate in a variety of chemical transformations to generate a wide range of structurally diverse molecules. The bifunctional nature of "2-(2-Chloroimidazol-1-yl)acetic acid," possessing both a reactive heterocyclic ring and a carboxylic acid group, positions it as a potentially valuable synthon. The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into larger molecular frameworks through established synthetic methodologies. Furthermore, the 2-chloro-imidazole ring system offers sites for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of additional complexity. However, detailed and specific examples of its broad utility as a versatile building block in complex chemical synthesis, beyond the applications detailed in the subsequent sections, are not extensively documented in publicly available scientific literature.

Precursor for Advanced Pharmaceutical Intermediates (e.g., Bisphosphonates, excluding clinical uses)

A significant application of imidazole-based acetic acids is in the synthesis of bisphosphonates, a class of drugs used to treat bone-related conditions. The non-chlorinated analog, imidazol-1-yl-acetic acid, is a well-established key intermediate in the industrial synthesis of Zoledronic acid, a potent third-generation bisphosphonate. nih.govsciforum.netgoogle.comresearchgate.netajgreenchem.com The synthesis of Zoledronic acid from imidazol-1-yl-acetic acid typically involves reaction with phosphorous acid and a phosphorus halide, such as phosphorus trichloride or phosphorus oxychloride. google.comresearchgate.netgoogle.com

While the direct use of "this compound" as a precursor for commercially available bisphosphonates is not as prominently reported, its structural similarity suggests its potential as a starting material for novel, second-generation bisphosphonates or other phosphorylated compounds for research purposes. The introduction of a chloro-substituent on the imidazole (B134444) ring could modulate the biological activity or pharmacokinetic properties of the resulting bisphosphonate. The general synthetic route to such compounds would likely follow established procedures for bisphosphonate synthesis.

Table 1: Representative Synthesis of Imidazole-based Acetic Acid for Bisphosphonate Precursors

Starting MaterialsReagents and ConditionsProductReference
Imidazole, tert-butyl chloroacetate (B1199739)K₂CO₃, ethyl acetate (B1210297), refluximidazol-1-yl-acetic acid tert-butyl ester nih.gov
Imidazol-1-yl-acetic acid tert-butyl esterTitanium tetrachloride, dichloromethane (B109758)Imidazol-1-yl-acetic acid hydrochloride nih.gov
Imidazole, Benzyl (B1604629) alcohol, Chloroacetyl chlorideN,N-diisopropylethylamine, K₂CO₃, HClImidazol-1-yl-acetic acid sciforum.net
Imidazole, tert-butyl chloroacetateBase, solvent-freeImidazol-1-yl-acetic acid tert-butyl ester ajgreenchem.com

This table represents the synthesis of the parent imidazol-1-yl-acetic acid, as specific synthetic data for the 2-chloro derivative in this context is limited.

Contributions to the Synthesis of Diverse Heterocyclic Scaffolds

The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules and functional materials. "this compound" can theoretically serve as a starting point for the synthesis of more complex, fused heterocyclic systems. The chloro-substituent can act as a handle for intramolecular cyclization reactions, or as a leaving group in intermolecular reactions to build larger heterocyclic structures. For instance, the acetic acid side chain could be elaborated and then cyclized onto the imidazole ring, potentially leading to imidazo[1,2-a]pyridine or other fused bicyclic systems. However, specific, documented examples of "this compound" being used to generate a diversity of heterocyclic scaffolds are not readily found in the reviewed literature. The primary focus of related research has been on the synthesis and application of the core imidazol-1-yl-acetic acid structure.

Development of Novel Analytical Probes and Research Reagents

The development of novel analytical probes and research reagents is crucial for advancing our understanding of biological systems and chemical processes. While there is no specific mention in the searched literature of "this compound" being developed into an analytical probe, its structure possesses features that could be exploited for such purposes. The imidazole nucleus is known to coordinate with metal ions, and the carboxylic acid provides a point for conjugation to fluorescent tags or other reporter molecules. The influence of the 2-chloro substituent on the electronic properties of the imidazole ring could potentially be harnessed to create selective sensors or probes. At present, this remains a hypothetical application awaiting exploration by the scientific community.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Future research concerning 2-(2-chloroimidazol-1-yl)acetic acid will undoubtedly focus on developing synthetic routes that adhere to the principles of green chemistry.

Current challenges lie in replacing hazardous reagents and minimizing waste streams often associated with heterocyclic synthesis. Research is steering towards methodologies that maximize atom economy, where the majority of atoms from the reactants are incorporated into the final product. nih.gov One promising avenue is the use of catalytic aerobic cross-dehydrogenative coupling (CDC) reactions, which can form key C-N bonds while generating only water as a byproduct. acs.org The application of flavin-iodine catalytic systems, for instance, has shown success in the atom-economical synthesis of tetrasubstituted imidazoles and could be adapted for chloro-substituted analogues. acs.orgorganic-chemistry.org

Furthermore, the exploration of solvent-free reaction conditions or the use of green solvents like water or ionic liquids presents a significant area for development. asianpubs.orgtandfonline.comwjbphs.com Techniques such as microwave and ultrasound irradiation are also being recognized for their ability to accelerate reactions, often leading to higher yields and cleaner processes with reduced energy consumption. nih.govresearchgate.net The development of one-pot, multi-component reactions, catalyzed by inexpensive and reusable catalysts like zinc acetate (B1210297) (Zn(OAc)₂), could provide a highly efficient and sustainable pathway to functionalized imidazole (B134444) derivatives. researchgate.net

Table 1: Comparison of Green Synthesis Strategies for Imidazole Derivatives

Strategy Key Advantages Representative Catalyst/Condition Potential Application for this compound
Atom-Economical Coupling High atom economy; benign byproducts (e.g., H₂O). acs.org Flavin-Iodine; Metal-free conditions. acs.org Direct C-H functionalization to build the imidazole core or subsequent modifications, minimizing waste.
Solvent-Free Synthesis Reduced solvent waste; simplified workup; lower cost. asianpubs.org Heat, Microwave, or Ultrasound irradiation. nih.govasianpubs.org Greener synthesis of the core chloroimidazole structure, avoiding volatile organic compounds.
Ionic Liquid Catalysis Reusable; thermally stable; can act as both solvent and catalyst. tandfonline.comresearchgate.net Pyridinium or Ammonium-based ionic liquids. tandfonline.com A recyclable reaction medium for the alkylation of 2-chloroimidazole with a chloroacetate (B1199739) precursor.
Microwave/Ultrasound-Assisted Rapid reaction times; increased yields; energy efficiency. researchgate.net N/A (Energy source). Acceleration of key bond-forming steps in the synthesis, reducing overall process time and energy use.

Exploration of Novel Reactivity Patterns and Transformations

The unique electronic nature of the this compound scaffold, featuring both an electron-deficient chlorinated imidazole and a nucleophilic carboxylic acid, offers fertile ground for discovering novel chemical reactions. The chlorine atom at the C2 position is a key functional handle for a variety of transformations. While nucleophilic aromatic substitution is a known pathway, future research will likely delve into more sophisticated transition-metal-catalyzed cross-coupling reactions. Exploring catalysts that can selectively activate the C-Cl bond without interacting with the acetic acid moiety is a significant challenge.

Another area of interest is the functionalization of the imidazole ring at other positions (C4 and C5) through regiocontrolled methods. rsc.org This would allow for the creation of a diverse library of polysubstituted imidazole derivatives with tailored properties. Furthermore, the interplay between the chloro-substituent and the acetic acid side chain could lead to unique intramolecular cyclization reactions, yielding novel fused heterocyclic systems. Acid-mediated denitrogenative transformations of related heterocyclic precursors, like 5-amino-1,2,3-triazoles, have been shown to produce functionalized imidazoles, suggesting that unconventional ring-forming or ring-transformation strategies could be developed. mdpi.com

Advanced Computational Modeling for Precise Reactivity and Interaction Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating the design of new molecules and reactions. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can offer profound insights.

DFT calculations can be employed to model the electronic structure, predict sites of reactivity (electrophilic and nucleophilic centers), and calculate the energy barriers for various potential transformations. nih.govrsc.org This predictive power can guide experimental efforts, saving time and resources by identifying the most promising reaction pathways. For instance, DFT studies can help in understanding the stability of reaction intermediates and transition states, which is crucial for optimizing reaction conditions. mdpi.com

Moreover, molecular docking simulations are invaluable for predicting how derivatives of this compound might interact with biological targets such as enzymes or receptors. researchgate.netnih.govekb.egdaneshyari.comresearchgate.net By simulating the binding affinity and mode of interaction, computational models can prioritize the synthesis of compounds with the highest potential for specific biological activity. These in silico methods are becoming an indispensable part of modern drug discovery and materials science.

Table 2: Applications of Computational Modeling for Imidazole Derivatives

Computational Method Information Gained Relevance to this compound
Density Functional Theory (DFT) Optimized molecular geometry, HOMO-LUMO energies, vibrational frequencies, global reactivity descriptors. nih.govmdpi.com Prediction of the most stable conformers, identification of reactive sites, and elucidation of reaction mechanisms. rsc.org
Molecular Docking Binding affinity, interaction modes with biological targets (e.g., proteins, DNA). researchgate.netekb.eg Rational design of derivatives as potential enzyme inhibitors or receptor modulators. nih.govdaneshyari.com
Quantitative Structure-Activity Relationship (QSAR) Correlation of physicochemical properties with biological activity. researchgate.net Building predictive models to guide the synthesis of analogues with enhanced biological potency.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of hydrogen bonding and other non-covalent interactions. nih.gov Understanding intermolecular interactions in the solid state or with biological targets.

Design and Synthesis of Highly Specific Probes for Mechanistic Biological Studies

The imidazole scaffold is a common feature in biologically active molecules and is present in many natural systems. researchgate.net This makes derivatives of this compound attractive candidates for the development of chemical probes to investigate biological processes.

A significant future direction is the design of fluorescent probes. researchgate.netresearchgate.net By conjugating the imidazole core with fluorophores, it is possible to create molecules that can visualize specific ions, reactive oxygen species, or biomolecules within living cells. rsc.orgrsc.org The design of such probes can be aided by DFT calculations to predict their photophysical properties. rsc.orgrsc.org For example, imidazole-based probes have been successfully synthesized for the specific detection of hypochlorous acid (HClO) and bisulfite (HSO₃⁻). rsc.orgrsc.org Another approach involves using the imidazole derivative as a targeting moiety, linking it to a reporter group to track its localization and interaction within a cellular environment. Carbon dot-imidazole nanoprobes have been developed for detecting water and for live-cell imaging, showcasing the versatility of this approach. rsc.org The synthesis of such highly specific tools would enable detailed mechanistic studies of biological pathways and could aid in target identification and validation for drug discovery. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to more efficient and scalable methods is a major trend in chemical manufacturing. Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages, including enhanced heat transfer, precise control over reaction parameters, and improved safety. nih.govresearchgate.net

Applying continuous-flow processes to the synthesis of this compound and its derivatives could lead to significant improvements in yield, purity, and scalability. nih.gov Multi-step syntheses of complex heterocyclic molecules, including imidazoles, have been successfully "telescoped" into a single continuous process, eliminating the need for isolating intermediates. nih.gov The use of fixed-bed catalysts, such as acidic zeolites in flow reactors, can further enhance the sustainability of the process by allowing for catalyst reuse and generating only water as a byproduct in N-alkylation reactions. thalesnano.com

Furthermore, the integration of these flow systems with automated synthesis platforms represents the next frontier. researchgate.net Automated systems, often utilizing pre-packed reagent cartridges, can perform multi-step syntheses and purifications with minimal human intervention. sigmaaldrich.comyoutube.commendeley.com Such platforms can accelerate the generation of compound libraries for screening and rapidly optimize reaction conditions. researchgate.net Developing robust protocols to incorporate the synthesis of this compound derivatives into these automated workflows is a key challenge that, if overcome, would dramatically accelerate research in this area.

Q & A

Q. How to design SAR studies using derivatives to explore biological targets?

  • Methodological Answer : Synthesize analogs with substituents at the imidazole C-2 or acetic acid positions (e.g., methyl, nitro, or aryl groups). Test in vitro against enzymes (e.g., kinases) using IC₅₀ assays. Correlate activity with steric/electronic descriptors (e.g., Hammett σ) using QSAR models. PDB docking of 9c derivatives () reveals binding poses in active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.